(R)-2,2'-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
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Overview
Description
®-2,2’-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core is synthesized through a coupling reaction of two naphthalene units.
Introduction of the Oxazoline Rings: The oxazoline rings are introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2,2’-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in catalytic reactions such as hydrogenation and hydroformylation.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and advanced materials, contributing to the development of new technologies.
Mechanism of Action
The mechanism by which ®-2,2’-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves its role as a chiral ligand. It coordinates with metal catalysts, inducing chirality in the catalytic center and facilitating enantioselective reactions. The molecular targets and pathways involved include various metal complexes and catalytic cycles, which are crucial for achieving high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: The enantiomer of the compound, used in similar applications but with opposite chirality.
2,2’-Bis(oxazoline) derivatives: Compounds with similar structures but different substituents on the oxazoline rings.
Binaphthol-based ligands: Ligands with a binaphthol core, used in asymmetric synthesis.
Uniqueness
®-2,2’-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality in metal catalysts makes it a valuable tool in the synthesis of enantiomerically pure compounds, which are essential in many scientific and industrial applications.
Properties
IUPAC Name |
(4R)-4-ethyl-2-[1-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c1-3-21-17-33-29(31-21)25-15-13-19-9-5-7-11-23(19)27(25)28-24-12-8-6-10-20(24)14-16-26(28)30-32-22(4-2)18-34-30/h5-16,21-22H,3-4,17-18H2,1-2H3/t21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNRIXUCGKKTPA-FGZHOGPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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